Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

説明

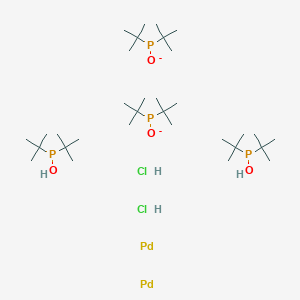

Palladium complexes with bulky di-tert-butylphosphino ligands have been synthesized and applied in various catalytic processes. These complexes are known for their ability to facilitate cross-coupling reactions, which are essential in the formation of C-N and C-O bonds, as well as in the Heck reaction and other coupling methodologies . The use of such ligands in palladium catalysis is advantageous due to their electron-rich nature, which can enhance the reactivity of the palladium center and provide steric bulk that can influence the selectivity of the reactions.

Synthesis Analysis

The synthesis of palladium complexes with di-tert-butylphosphino ligands involves the formation of palladacyclic precatalysts that are reported to be easily prepared . Additionally, a palladium complex with a hemilabile amino- and sulfur-containing phosphinite ligand has been synthesized, showcasing the versatility of phosphorus ligands in palladium catalysis . The synthesis of these complexes is crucial as it provides the foundation for their application in various catalytic reactions.

Molecular Structure Analysis

The molecular structure of palladium complexes can significantly affect their catalytic properties. For instance, the presence of an amino group in a sulfur-containing phosphinite ligand has been shown to play a constructive role in the formation of a P,S-chelate palladium complex, which in turn influences the efficiency of the Heck reaction . The precise analysis of the structure, including bond distances and angles, is essential for understanding the reactivity and selectivity of these complexes in catalytic processes.

Chemical Reactions Analysis

Palladium complexes with di-tert-butylphosphino and related ligands have been employed in a variety of chemical reactions. These include the palladium-catalyzed cross-coupling of aryl halides using hypervalent silanes in water , the Heck reaction of aryl bromides with styrene , and the cross-coupling of aryl halides with indium- and related alkylating reagents . The efficiency of these reactions can be attributed to the unique properties of the palladium complexes, such as their electronic and steric characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium complexes are influenced by their ligand environment. For example, the sol–gel entrapped dichlorobis(triphenylphosphine)palladium complex demonstrates the impact of the immobilization technique on the catalyst's recyclability and leach-proof nature . The electronic structure of the palladium complex and the nature of the substrate play a significant role in the outcome of the cross-coupling reactions, affecting both the activity and selectivity of the catalyst.

科学的研究の応用

-

Ditert-butylphosphinite

- Scientific Field: Analytical and Bioanalytical Chemistry .

- Application: It’s used in the manufacturing of single-use (SU) equipment. The degradation product of this compound has been found to inhibit cell growth .

- Method of Application: The compound is used as an antioxidant in materials for SU equipment manufacturing .

- Results: The study found that the degradation product of this compound inhibits cell growth to some extent .

-

Palladium

- Scientific Field: Nanotechnology .

- Application: Palladium nanoparticles have applications in chemical catalysis, hydrogen sensing and storage, and in medicine for photothermal, antibacterial, and anticancer therapies .

- Method of Application: Palladium nanoparticles are synthesized using various chemical and physical methods .

- Results: The novel or enhanced physicochemical properties that Palladium nanoparticles exhibit at the nanoscale have led to their wide range of applications .

-

Dihydrochloride

- Scientific Field: Chemistry .

- Application: The Bratton–Marshall reagent, a free base of N - (1-naphthyl)ethylenediamine dihydrochloride, is used to analyze arylamine type of drugs and as a sensor of many ions/molecules .

- Method of Application: The compound is used in colorimetric analysis of arylamine type of drugs .

- Results: The compound has been found to be effective in the measurement of aromatic amines .

-

Ditert-butylphosphinite

- Scientific Field: Biopharmaceuticals .

- Application: It’s used in the manufacturing of single-use (SU) bioprocessing materials .

- Method of Application: The compound is used as an antioxidant in materials for SU equipment manufacturing .

- Results: The study found that the degradation product of this compound inhibits cell growth to some extent .

-

Palladium

- Scientific Field: Electronics and Industrial Products .

- Application: Palladium is used in many types of manufacturing processes, particularly for electronics and industrial products .

- Method of Application: Palladium is used in many new technologies, such as fuel cells .

- Results: As a commodity, it has drawn the attention of investors because it is not easily substituted for other metals .

-

Dihydrochloride

- Scientific Field: Medicine .

- Application: Histamine dihydrochloride can help with arthritis, muscle and joint pain, and more .

- Method of Application: Histamine dihydrochloride is an over-the-counter product that’s marketed to help relieve minor muscle and joint pain .

- Results: It’s generally well-tolerated as it doesn’t have many known risks or side effects .

-

Ditert-butylphosphinite

- Scientific Field: Biopharmaceuticals .

- Application: It’s used in the manufacturing of single-use (SU) bioprocessing materials .

- Method of Application: The compound is used as an antioxidant in materials for SU equipment manufacturing .

- Results: The study found that the degradation product of this compound inhibits cell growth to some extent .

-

Palladium

- Scientific Field: Aerospace Industry .

- Application: Palladium has some amazing properties, due to which it is widely used in the aerospace industry in a variety of ways .

- Method of Application: Palladium is used to make different parts of aircraft engines .

- Results: Palladium is naturally resistant against oxidation, due to which it is used to make airplane parts that need protection against weather and friction .

-

Dihydrochloride

- Scientific Field: Medicine .

- Application: Dihydrochloride salts are commonly used in the manufacturing of drugs and are known for their stability, solubility, and bioavailability .

- Method of Application: Examples of drugs that contain dihydrochloride include cetirizine dihydrochloride, which is used to treat allergies, and tramadol dihydrochloride, which is used as a pain reliever .

- Results: Dihydrochloride salts are often preferred over other salts due to their superior properties and ease of manufacturing .

特性

IUPAC Name |

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNABTRGRXAOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H76Cl2O4P4Pd2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131674722 | |

CAS RN |

386706-31-6 | |

| Record name | Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)

![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)